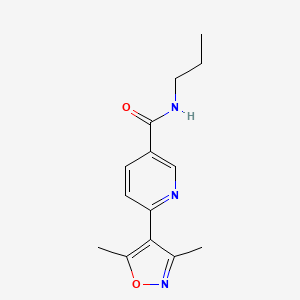
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide, also known as SPP301, is a novel small molecule that has gained significant attention in the field of drug discovery and development. The compound is a nicotinamide adenine dinucleotide (NAD+) precursor, which plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and oxidative stress response.
作用機序
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide acts as a NAD+ precursor, which can increase NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and oxidative stress response. By increasing NAD+ levels, this compound can activate various cellular pathways that promote cell survival and repair. This compound has also been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair. Inhibition of PARP can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increasing NAD+ levels, activating cellular pathways that promote cell survival and repair, inhibiting PARP activity, and reducing inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce inflammation. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
実験室実験の利点と制限
One of the main advantages of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide is its ability to increase NAD+ levels in cells, which can activate various cellular pathways that promote cell survival and repair. This compound has also been shown to inhibit PARP activity, which can sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation and delivery of this compound for clinical use.
将来の方向性
There are several future directions for the research and development of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide. One direction is to optimize the formulation and delivery of this compound for clinical use. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular diseases and autoimmune disorders. Further studies are also needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound.
合成法
The synthesis of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 3,5-dimethyl-4-isoxazolecarboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with propylamine to form the desired product, this compound. The overall yield of the synthesis process is approximately 25%.
科学的研究の応用
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. The compound has been shown to increase NAD+ levels in cells, which can activate various cellular pathways that promote cell survival and repair. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce inflammation. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
特性
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-7-15-14(18)11-5-6-12(16-8-11)13-9(2)17-19-10(13)3/h5-6,8H,4,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJUFLYFWIITPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

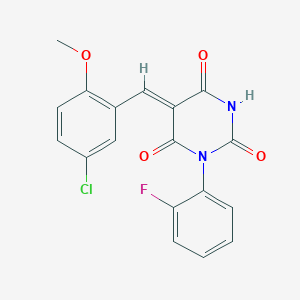
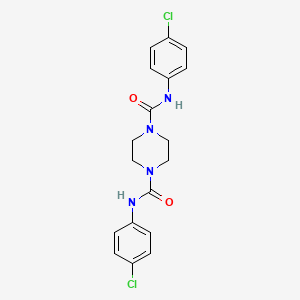
![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)
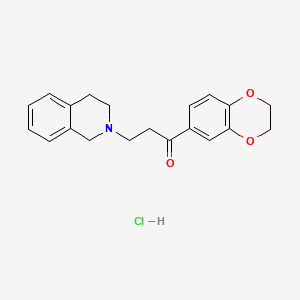
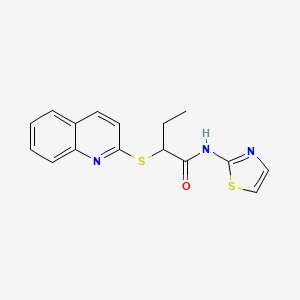
![ethyl 3-(3-chlorobenzyl)-1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5109806.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)
![1-(4-fluorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109812.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5109831.png)


![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)